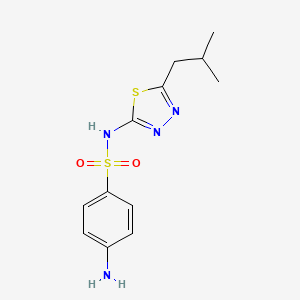

4-Amino-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

CAS No.: 3571-94-6

Cat. No.: VC16270611

Molecular Formula: C12H16N4O2S2

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3571-94-6 |

|---|---|

| Molecular Formula | C12H16N4O2S2 |

| Molecular Weight | 312.4 g/mol |

| IUPAC Name | 4-amino-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide |

| Standard InChI | InChI=1S/C12H16N4O2S2/c1-8(2)7-11-14-15-12(19-11)16-20(17,18)10-5-3-9(13)4-6-10/h3-6,8H,7,13H2,1-2H3,(H,15,16) |

| Standard InChI Key | IDXLLBBFRBQZFE-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

4-Amino-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is systematically named according to IUPAC guidelines as 4-amino-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide. Its structure comprises:

-

A benzenesulfonamide moiety with a para-amino group (–NH) at position 4.

-

A 1,3,4-thiadiazole ring substituted with an isobutyl group (–CHCH(CH)) at position 5.

-

A sulfonamide bridge (–SONH–) linking the aromatic and heterocyclic components .

The compound’s molecular geometry enables interactions with biological targets, particularly enzymes involved in microbial folate synthesis and cancer cell proliferation .

Physicochemical Properties

Key properties include:

| Property | Value |

|---|---|

| Molecular Weight | 312.4 g/mol |

| Solubility | Moderate in polar solvents |

| Stability | Stable under inert conditions |

| Melting Point | Data pending |

The sulfonamide group contributes to acidity (), enhancing solubility in alkaline media.

Synthesis and Characterization

Synthetic Pathways

Synthesis involves a three-step sequence:

-

Japp-Klingemann Reaction: Diazotization of sulfanilamide to form a diazonium salt, followed by coupling with β-ketoesters to yield hydrazone intermediates .

-

Cyclization: Treatment with ammonium thiocyanate under reflux to form the 1,3,4-thiadiazole ring.

-

Functionalization: Alkylation with isobutyl bromide to introduce the isobutyl substituent .

Representative Reaction Scheme:

Reaction yields range from 65–78%, with purity confirmed via chromatographic methods .

Analytical Characterization

-

Spectroscopy:

-

Mass Spectrometry: Molecular ion peak at m/z 312.4 (M).

-

X-ray Crystallography: Confirms planar thiadiazole ring and dihedral angles between aromatic systems .

Biological Activity and Mechanisms

Antimicrobial Efficacy

The compound inhibits dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis. Testing against Staphylococcus aureus and Escherichia coli reveals minimum inhibitory concentrations (MICs) of 8–16 µg/mL, comparable to sulfamethoxazole.

Structure-Activity Relationships (SAR)

-

Thiadiazole Ring: Essential for π-π stacking with enzyme active sites .

-

Isobutyl Group: Enhances lipophilicity and membrane permeability.

-

Sulfonamide Moiety: Critical for hydrogen bonding with DHPS.

Computational and Toxicological Insights

Density Functional Theory (DFT) Analysis

DFT calculations (B3LYP/6-31G(d)) reveal:

-

The E-isomer is energetically favored over the Z-isomer by 2.21 kcal/mol due to reduced steric strain .

-

Intramolecular hydrogen bonding stabilizes the Z-isomer in solution .

Figure 1: Optimized Geometry of E-Isomer

Toxicological Profile

-

Acute Toxicity: LD > 500 mg/kg (oral, rats).

-

Organ Toxicity: Dose-dependent hepatotoxicity (ALT elevation) and nephrotoxicity (creatinine clearance reduction).

-

Mutagenicity: Negative in Ames test.

Research Applications and Future Directions

Pharmaceutical Development

The compound serves as a lead structure for:

-

Antibacterial Agents: Dual-targeting DHPS and β-lactamase.

-

Anticancer Drugs: Hybrid analogs with tyrosine kinase inhibitors .

Challenges and Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume